molecular formula C9H8BrNO2 B1525803 5-(4-Bromophenyl)-1,3-oxazolidin-2-one CAS No. 943910-35-8

5-(4-Bromophenyl)-1,3-oxazolidin-2-one

Cat. No. B1525803
CAS RN: 943910-35-8
M. Wt: 242.07 g/mol
InChI Key: FWGFASQLOPSRHI-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1,3-oxazolidin-2-one is a heterocyclic compound that is widely used in organic synthesis. It is a versatile building block for the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and natural products. This compound has been extensively studied in recent years due to its potential applications in scientific research.

Scientific Research Applications

Antibacterial Agents

Research has identified 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents. These compounds, including derivatives of oxazolidinones, show promise for their reduced activity against monoamine oxidase A, presenting a safer profile compared to some existing antibacterial agents. This indicates the potential of oxazolidinone derivatives in developing new antibiotics with an improved safety profile (Reck et al., 2005).

Antimicrobial Activity

A study on the synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents, demonstrates their effectiveness in treating multidrug-resistant gram-positive bacterial infections. These agents exhibit potent in vitro and in vivo activities against strains of staphylococci, streptococci, and enterococci, showcasing the potential of oxazolidinone derivatives in addressing bacterial resistance (Brickner et al., 1996).

Agricultural Fungicides

Famoxadone, a derivative of oxazolidinone, has been commercialized as an agricultural fungicide demonstrating excellent control of pathogens that infect various crops. This application underlines the versatility of oxazolidinone derivatives beyond medicinal chemistry, offering solutions in agriculture for crop protection (Sternberg et al., 2001).

Antimicrobial and Antibacterial Agents

New 3-phenylthiazolidin-4-one and 3-phenylthiazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed excellent antimicrobial activity, suggesting the potential of 5-(4-Bromophenyl)-1,3-oxazolidin-2-one derivatives in developing new antimicrobial agents (El-Husseiny, 2020).

Chemoselective Coupling

Research into the chemoselective copper-catalyzed Ullmann-Type coupling of oxazolidinones with bromoiodoarenes has highlighted the selective synthesis of compounds with potential pharmacological applications. This demonstrates the chemical versatility and potential of oxazolidinone derivatives in complex synthetic pathways (Kelly et al., 2017).

properties

IUPAC Name

5-(4-bromophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGFASQLOPSRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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